Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C13H23NO5 . It is a liquid at room temperature and has a molecular weight of 273.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature, with a density of 1.052 g/mL at 25 °C . It has a refractive index (n20/D) of 1.474 .Scientific Research Applications
Modulation of Genotoxicity and DNA Repair
A study highlighted the use of N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative to modulate the genotoxicity of ethoxyquin, indicating the role of free radicals in DNA damage and the potential of certain compounds to reduce this damage through cellular repair systems (Skolimowski et al., 2010).
Singlet Oxygen Reactions
Research on singlet oxygen reactions with pyrrole derivatives, including tert-butyl esters, has led to the discovery of pathways to synthesize 5-substituted pyrroles, which are precursors for various significant compounds (Wasserman et al., 2004).
Catalytic Oxidations
Dirhodium caprolactamate has been identified as an efficient catalyst for generating tert-butylperoxy radicals from tert-butyl hydroperoxide, with applications in the selective oxidation of phenols and anilines (Ratnikov et al., 2011).
Supramolecular Arrangements
The study of substituted oxopyrrolidine analogues has provided insight into the diverse supramolecular arrangements influenced by weak intermolecular interactions, demonstrating the role of such arrangements in molecular conformation and assembly (Samipillai et al., 2016).
Arylboronic Acid Coupling
Research into coupling reactions between arylboronic acids and partially reduced pyridine derivatives, including tert-butyl esters, has expanded the toolkit for synthesizing complex organic compounds (Wustrow & Wise, 1991).
Radical Reactions with Phenols
Investigations into the reactions of tert-butoxy radicals with phenols have provided comparative insights with carbonyl triplets, contributing to the understanding of radical-mediated organic transformations (Das et al., 1981).
Antiinflammatory Activities
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones has been explored for potential antiinflammatory and analgesic properties, highlighting the chemical's relevance in medical research (Ikuta et al., 1987).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-17-11(15)9-18-10-6-7-14(8-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASZQVNDVYRJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.